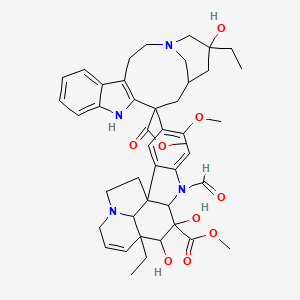
4-Desacetyl Vincristine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Desacetyl Vincristine is an antitumor agent used against human colon carcinoma . It is a metabolite of Vincristine .
Synthesis Analysis
The primary metabolite of Vincristine is 4-O-desacetyl-vincristine, which possesses specific antitumor activity but is notably less potent than the parent drug . Extension of these studies provided a total synthesis of vincristine via N-desmethylvinblastine .
Molecular Structure Analysis
4-Desacetyl Vincristine Methosulfate contains a total of 119 bonds; 65 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 4 double bonds, 16 aromatic bonds, 3 five-membered rings, 5 six-membered rings, and 6 nine-membered rings .
Chemical Reactions Analysis
Vinca alkaloids including vincristine and vinblastine work by disrupting microtubule dynamics, causing mitotic arrest and cell death .
Scientific Research Applications
Treatment of Lung Cancer
4-Desacetyl Vincristine has been significantly useful in the treatment of lung cancer . It attaches to tubulin fibrils and prevents filament polymerization, which leads to mitosis inhibition in cancer cells .
Treatment of Lymphocyte-based Leukaemia
This compound has shown effectiveness in the treatment of lymphocyte-based leukaemia . It works by disrupting the growth of cancer cells, thereby inhibiting the progression of the disease .
Treatment of Glioblastomas
Glioblastomas, a type of brain cancer, have also been treated with 4-Desacetyl Vincristine . The drug’s ability to inhibit cell division makes it a potent agent against this aggressive form of cancer .
Treatment of Acute Myeloid Leukaemia
Acute myeloid leukaemia is another area where 4-Desacetyl Vincristine has found application . It helps in controlling the rapid growth of myeloid cells in the bone marrow .
Use in Combination Therapies
4-Desacetyl Vincristine is often administered in combination with other chemotherapeutic agents to enhance its effectiveness and reduce adverse drug effects . For example, it is used in combination regimens for Hodgkin cancer, including MOPP (Mustragen, Oncovin®, procarbazine, and prednisone) and COPP (cyclophosphamide, Oncovin®, procarbazine, and prednisone) .
Development of Nanoformulations
The development of vincristine-based nanoformulations is a promising area of research . These nanoformulations aim to improve the pharmacokinetic profile of the drug and enable tumor-specific targeting .
Overcoming Drug Resistance
One of the challenges in cancer treatment is drug resistance. Research is being conducted to enhance the effectiveness of 4-Desacetyl Vincristine in overcoming drug resistance in cancer cells .
Environment-friendly Production Techniques
Efforts are being made to establish environment-friendly production techniques for 4-Desacetyl Vincristine . This includes exploring the potential of microorganisms in the production of this compound .
Mechanism of Action
Target of Action
4-Desacetyl Vincristine, like other Vinca alkaloids, primarily targets microtubules in the cell . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling intracellular transport, and most importantly, facilitating cell division .
Mode of Action
4-Desacetyl Vincristine interacts with its target, the microtubules, by disrupting their dynamics . It binds to tubulin, the building block of microtubules, inhibiting its polymerization and leading to the destabilization of the microtubule structure . This disruption prevents the formation of the mitotic spindle, an essential apparatus for chromosome segregation during cell division . As a result, the cells are arrested in the metaphase of mitosis, leading to cell death .
Biochemical Pathways
The action of 4-Desacetyl Vincristine affects the cell cycle . By disrupting microtubule dynamics, it causes a halt in the cell cycle at the metaphase of mitosis . This disruption of the cell cycle leads to apoptosis, or programmed cell death . The compound’s action can also impact other cellular processes dependent on microtubules, such as intracellular transport .
Pharmacokinetics
The pharmacokinetics of 4-Desacetyl Vincristine involves its absorption, distribution, metabolism, and excretion (ADME). After intravenous administration, it is rapidly and completely absorbed into the systemic circulation . The compound exhibits a terminal half-life of 24 hours, and its plasma clearance is intermediate between those of vinblastine and vincristine . Less than 3% of the administered dose is excreted in urine .
Result of Action
The primary result of 4-Desacetyl Vincristine’s action is the induction of cell death . By disrupting microtubule dynamics and causing mitotic arrest, the compound leads to apoptosis . This effect is particularly beneficial in the treatment of various cancers, as it can lead to the death of rapidly dividing cancer cells .
Action Environment
The action of 4-Desacetyl Vincristine can be influenced by various environmental factors. For instance, the production of Vinca alkaloids, including 4-Desacetyl Vincristine, can be affected by factors such as plant diseases, natural disasters, pandemics, and interruptions in global logistics . Researchers are exploring environment-friendly production techniques based on microorganisms to increase the bioavailability of these compounds without causing harm to patients’ health .
Safety and Hazards
Future Directions
The key issues facing vinca alkaloids applications include establishing an environment-friendly production technique based on microorganisms, as well as increasing bioavailability without causing harm to patient’s health . The low yield of these vinca alkaloids from the plant and the difficulty of meeting their huge colossal demand around the globe prompted researchers to create a variety of approaches . Endophytes could thus be selected to produce beneficial secondary metabolites required for the biosynthesis of vinca alkaloids .
properties
IUPAC Name |
methyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-8-formyl-10,11-dihydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H54N4O9/c1-6-40(53)21-26-22-43(38(51)56-4,34-28(13-17-46(23-26)24-40)27-11-8-9-12-31(27)45-34)30-19-29-32(20-33(30)55-3)48(25-49)36-42(29)15-18-47-16-10-14-41(7-2,35(42)47)37(50)44(36,54)39(52)57-5/h8-12,14,19-20,25-26,35-37,45,50,53-54H,6-7,13,15-18,21-24H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQATJBOCJPFCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H54N4O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,7aS)-2,2,6,6-Tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxole-4,8-diol](/img/structure/B1140339.png)
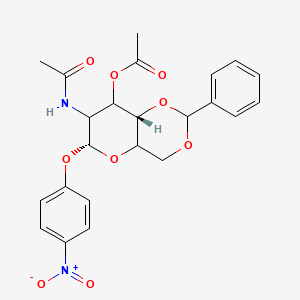



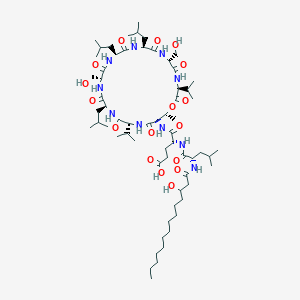
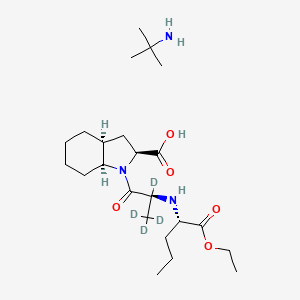

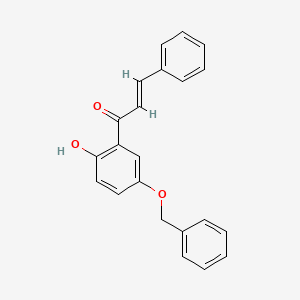
![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)


